6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazolone family. This compound is characterized by the presence of a benzoxazolone core structure with a 3-chloropropyl substituent at the 6th position. Benzoxazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one typically involves the reaction of 2(3H)-benzoxazolone with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the benzoxazolone nitrogen. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzoxazolone core or the chloropropyl substituent.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cyclization: Catalysts like palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazolone, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving benzoxazolone derivatives.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzoxazolone core can interact with aromatic residues through π-π stacking or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-(3-chloropropyl)-2(3H)-Benzimidazolone: Similar structure but with a benzimidazolone core.
6-(3-chloropropyl)-2(3H)-Benzothiazolone: Contains a benzothiazolone core instead of benzoxazolone.
6-(3-chloropropyl)-2(3H)-Benzoxazole: Lacks the lactam ring present in benzoxazolone.
Uniqueness
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of both the benzoxazolone core and the chloropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) |
InChI Key |
KAKDFWWFSZIEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCCl)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.